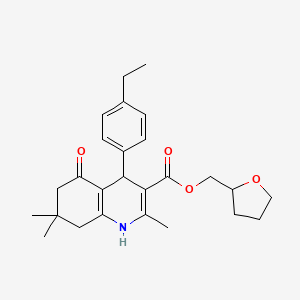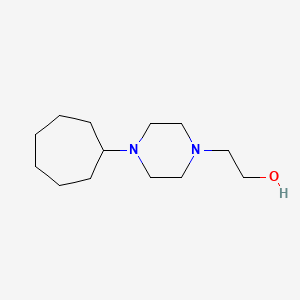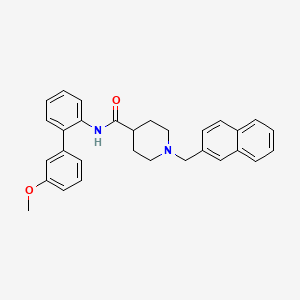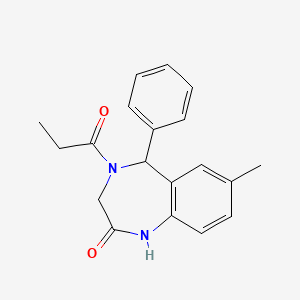![molecular formula C14H15N3O3 B4949125 1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ethylamino-methylene-benzyl-pyrimidinetrione (EMBP), is a pyrimidine derivative that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of EMBP involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. EMBP inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also activates the caspase-3 pathway, which is involved in apoptosis. In addition, EMBP inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
EMBP has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis. EMBP also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, EMBP has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
EMBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. EMBP has also been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, EMBP has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. In addition, EMBP has not been extensively studied for its toxicity, which can be a limitation for its use in vivo.
Future Directions
There are several future directions for the research on EMBP. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. In addition, future research can focus on improving the solubility of EMBP and studying its toxicity in vivo. Overall, EMBP has shown promising results in various scientific research applications and has the potential to be a valuable compound for further research.
Synthesis Methods
EMBP can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with urea. The final product is obtained by the reaction of the intermediate with formaldehyde and ammonium acetate. The yield of EMBP can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
EMBP has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. EMBP induces apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway. In addition, EMBP has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Properties
IUPAC Name |
1-benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-15-8-11-12(18)16-14(20)17(13(11)19)9-10-6-4-3-5-7-10/h3-8,19H,2,9H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHXQWNMGFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)

![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)
